molecular formula C16H14Cl2O2 B164997 p,p'-Methoxychlor olefin CAS No. 2132-70-9

p,p'-Methoxychlor olefin

Cat. No. B164997
CAS RN: 2132-70-9
M. Wt: 309.2 g/mol
InChI Key: YCRYSVKEWAWTGI-UHFFFAOYSA-N
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Description

P,p’-Methoxychlor olefin is a diarylmethane . Its molecular formula is C16H14Cl2O2 and its molecular weight is 309.2 g/mol . It is also known by other names such as Methoxychlor olefin, DMDE, and 1,1-Bis (p-methoxyphenyl)-2,2-dichloroethylene .


Molecular Structure Analysis

The IUPAC name for p,p’-Methoxychlor olefin is 1-[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

P,p’-Methoxychlor olefin is a pale-yellow powder . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Reaction with Hydroxyl Groups and Olefins

The interaction between hydroxyl groups and olefins like p,p'-Methoxychlor has been studied, revealing the formation of mixtures of Z and E olefins and products with different regiochemistry, depending on the substrate structure (Zeni et al., 1999).

2. Catalytic Hydroarylation

Dicationic platinum(II) and palladium(II) complexes can catalyze the hydroarylation of olefins, including those with methoxy substituents. This process results in the formation of stable σ-alkyl derivatives or catalytic cycles for alkylated aromatic compounds (Cucciolito et al., 2007).

3. Microanalytical Technique for Double-Bond Location

Methoxymercuration-demercuration followed by mass spectrometry provides a method for determining double-bond positions in olefins, including those derived from insects. This technique is applicable to synthetic standards and natural olefins (Blomquist et al., 2004).

4. Influence on Coordinative Properties

Methoxy substituents influence the coordinative properties of olefin ligands in complexes, impacting temperature-dependent properties and charge densities at the metal (Herberhold et al., 1976).

5. Methanol to Olefins (MTO) Technology

Methanol-to-olefins technology, which can include methoxychlor olefins, has significant industrial applications, including the synthesis of olefins from coal (Tian et al., 2015).

6. UV-Initiated Reactions

Studies on UV-initiated reactions of styrenes with electrophilic olefins, including methoxychlor olefins, have contributed to the understanding of copolymerization and homopolymerization mechanisms (Mikhael et al., 1995).

7. Direct Epoxidation Catalysis

Nickel(II) complexes, such as bis(p-methoxyphenyl)-1,3-propanedionato nickel(II), can catalyze the epoxidation of olefins, including methoxychlor olefins, with molecular oxygen and aldehydes (Yamada et al., 1991).

properties

IUPAC Name

1-[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRYSVKEWAWTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022518
Record name p,p'-Methoxychlor olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p,p'-Methoxychlor olefin

CAS RN

2132-70-9
Record name 1,1′-(2,2-Dichloroethenylidene)bis[4-methoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2132-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxychlor olefin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Methoxychlor olefin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97452
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p,p'-Methoxychlor olefin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOXYCHLOR OLEFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6FLD4PZ53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JG McDonald, RA Hites - Analytical chemistry, 2000 - ACS Publications
We report here the identification of a novel class of compounds, the chlorinated dimethoxystilbenes (pinosylvins), in bleached paper products. Pinosylvins are naturally occurring …
Number of citations: 7 pubs.acs.org
J Burke, W Holswade - Journal of the Association of Official …, 1964 - academic.oup.com
Conditions are given for the most efficient operation of the microcoulometric gas chromatograph as a multiple detection technique for residues of chlorinated pesticides. Conditions are …
Number of citations: 54 academic.oup.com
JA Lebo, JL Zajicek, JN Huckins, JD Petty… - Chemosphere, 1992 - Elsevier
A method is given for the recovery, cleanup, and analysis of polycyclic aromatic hydrocarbons (PAHs) that have been sequestered in SPMDs (semipermeable membrane devices). …
Number of citations: 147 www.sciencedirect.com
BL Samuel - Journal of the Association of Official Analytical …, 1966 - academic.oup.com
Three cleanup steps can be used to screen insecticides from crops: preliminary cleanup on a 1″ multiple absorbent column, partition cleanup with hexane-CH 3 CN, and final cleanup …
Number of citations: 33 academic.oup.com
JA Burke, W Holswade - Journal of the Association of Official …, 1966 - academic.oup.com
DC-200 and QF-1 have been combined as the liquid phase in a GLC column to give a different elution of pesticides from the nonpolar methyl silicones now in wide use. The column …
Number of citations: 107 academic.oup.com
W Tong, H Hong, H Fang, Q Xie… - Journal of Chemical …, 2003 - ACS Publications
The techniques of combining the results of multiple classification models to produce a single prediction have been investigated for many years. In earlier applications, the multiple …
Number of citations: 262 pubs.acs.org
RS Sheridan, JR Meola - Journal of AOAC International, 1999 - academic.oup.com
A method for detection, quantitation, and confirmation of more than 100 pesticides by gas chromatography (GC) with ion trap mass spectrometry (MS/MS) has been developed. The …
Number of citations: 149 academic.oup.com
H Fang, W Tong, WS Branham… - Chemical research in …, 2003 - ACS Publications
A number of environmental and industrial chemicals are reported to possess androgenic or antiandrogenic activities. These androgenic endocrine disrupting chemicals may disrupt the …
Number of citations: 436 pubs.acs.org
J Devillers, JP Doucet, A Panaye… - Endocrine disruption …, 2009 - books.google.com
Numerous chemicals released into the environment can interfere with normal, hormonally regulated biological processes to adversely affect development and reproductive functions. …
Number of citations: 9 books.google.com
H Liu, E Papa, JD Walker, P Gramatica - Journal of Molecular Graphics and …, 2007 - Elsevier
Increasing concern is being shown by the scientific community, government regulators, and the public about endocrine-disrupting chemicals that are adversely affecting human and …
Number of citations: 41 www.sciencedirect.com

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